molecular formula C12H15NO2 B13864644 4-[2-(Benzyloxy)ethyl]-2-azetidinone

4-[2-(Benzyloxy)ethyl]-2-azetidinone

Cat. No.: B13864644
M. Wt: 205.25 g/mol
InChI Key: JYDPESRTFPYONY-UHFFFAOYSA-N
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Description

4-[2-(Benzyloxy)ethyl]-2-azetidinone is a synthetic monocyclic 2-azetidinone, a class of compounds more commonly known as β-lactams. The 2-azetidinone ring is a privileged scaffold in medicinal chemistry, most renowned as the core structural component of all β-lactam antibiotic families, including penicillins, cephalosporins, carbapenems, and monobactams . Beyond their established antibacterial applications, monocyclic 2-azetidinones like this compound are increasingly investigated for their potential as serine protease inhibitors and as key intermediates in the synthesis of more complex bioactive molecules . The specific structure of this analog, featuring a 2-(benzyloxy)ethyl side chain at the C-4 position, suggests potential for enhanced lipophilicity and may be tailored for research into novel enzymatic inhibitors or for use as a building block in lead optimization campaigns. The Staudinger ketene-imine cycloaddition is the most general and well-studied method for synthesizing such diverse 2-azetidinone derivatives . This product is provided for research purposes as part of discovery chemistry programs. This product is For Research Use Only. It is not intended for diagnostic, therapeutic, or personal use. Researchers are advised to consult the associated Safety Data Sheet (SDS) prior to handling.

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

4-(2-phenylmethoxyethyl)azetidin-2-one

InChI

InChI=1S/C12H15NO2/c14-12-8-11(13-12)6-7-15-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,13,14)

InChI Key

JYDPESRTFPYONY-UHFFFAOYSA-N

Canonical SMILES

C1C(NC1=O)CCOCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Staudinger Ketene-Imine Cycloaddition

The Staudinger reaction is the most common and versatile method for synthesizing 2-azetidinones, including substituted derivatives like 4-[2-(Benzyloxy)ethyl]-2-azetidinone. This method involves the [2+2] cycloaddition between a ketene and an imine.

  • Procedure:

    • Generate the ketene intermediate from an acid chloride or α-diazoketone precursor.
    • React the ketene with an imine derived from an appropriate amine and aldehyde.
    • The reaction is typically carried out in the presence of a base such as triethylamine.
    • Thermal or photochemical activation may be employed.
  • Adaptation for Benzyloxyethyl Substitution:

    • The imine or ketene precursors are functionalized with the benzyloxyethyl group to ensure its incorporation at the 4-position of the azetidinone ring.
  • Yields and Considerations:

    • This method provides good regio- and stereoselectivity.
    • The reaction conditions can be tuned to favor the desired stereochemistry.
    • Reported yields vary but can be optimized to approximately 50-70% depending on substrates and conditions.

Cyclization of β-Amino Acids or β-Amino Acid Derivatives

Another efficient method involves the cyclization of β-amino acids or their derivatives to form the azetidinone ring.

  • Procedure:

    • Start with a β-amino acid bearing the benzyloxyethyl substituent.
    • Cyclize using reagents such as acyl chlorides, phosphorus trichloride, or thionyl chloride.
    • Diphenylphosphoryl chloride (DPC) is often used to facilitate cyclization.
    • Solvent choice (e.g., tetrahydrofuran, dichloromethane) impacts yield.
  • Example:

    • N-benzyl-3-aminobutyric acid cyclizes to N-benzyl-2-azetidinone in yields up to 72%, demonstrating the efficiency of this approach.
  • Yields and Notes:

    • Cyclization yields depend on solvent and reagent choice.
    • This method is attractive for introducing the benzyloxyethyl group via precursor amino acid functionalization.

Direct Carbonylation and Functional Group Transformations

This approach involves the stepwise functionalization of intermediates to install the benzyloxyethyl substituent and form the azetidinone ring.

  • Key Steps:

    • Preparation of chlorinated intermediates in situ to avoid isolation of unstable compounds.
    • Conversion of hydroxy-substituted azetidinones to acid chlorides using chlorinating agents.
    • Coupling of acid chloride intermediates with appropriate organometallic reagents (e.g., 4-fluorophenyl zinc chloride) in the presence of noble metal catalysts.
    • Deprotection of benzyl groups via catalytic hydrogenation.
  • Reaction Conditions:

    • Bases such as sodium methoxide, potassium tert-butoxide, or sodium hydride are used.
    • Solvents include alcohols (methanol, ethanol), ketones (acetone), and hydrocarbons (toluene).
    • Reactions are often carried out under inert atmosphere and controlled temperatures.
  • Advantages:

    • This method is scalable and suitable for industrial preparation.
    • It allows for precise control over stereochemistry and functional group placement.

Insertion of Carbenes

Carbene insertion into C–C bonds of suitable precursors can also yield azetidinones.

  • Example:

    • Photolysis of N,N-diethyldiazoacetamide produces 1-ethyl-4-methyl-2-azetidinone in moderate yields (~57%).
  • Applicability:

    • This method is less commonly used for benzyloxyethyl derivatives but remains a valuable synthetic tool.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Yield Range (%) Notes
Staudinger Ketene-Imine Cycloaddition Acid chlorides or α-diazoketones, imines, triethylamine, thermal/photochemical activation 50-70 Versatile, good stereocontrol
Cyclization of β-Amino Acids β-Amino acids, diphenylphosphoryl chloride, solvents (THF, CH2Cl2) Up to 72 Solvent-dependent, efficient cyclization
Direct Carbonylation & Coupling Chlorinating agents, bases (NaOMe, KOtBu), organometallics, noble metal catalysts Variable (moderate to high) Scalable, industrially relevant
Carbene Insertion Diazo compounds, photolysis ~57 Specialized, moderate yield

Research Findings and Analysis

  • The Staudinger reaction remains the cornerstone for synthesizing azetidinones with diverse substitutions, including benzyloxyethyl groups, due to its versatility and ability to produce stereochemically defined products.

  • Cyclization of β-amino acids provides a straightforward route when suitable amino acid precursors are available, with solvent and reagent choice critically affecting yields.

  • The direct carbonylation and coupling approach is favored in industrial settings for its scalability, safety, and ability to avoid isolation of unstable intermediates, as demonstrated in patented processes for related compounds.

  • Carbene insertion is more niche but offers alternative synthetic pathways when traditional methods are unsuitable.

  • Throughout all methods, protection and deprotection strategies (e.g., benzyl group removal by catalytic hydrogenation) are essential for maintaining functional group integrity.

Chemical Reactions Analysis

Types of Reactions

4-(2-phenylmethoxyethyl)azetidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the phenylmethoxyethyl group, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Phenylmethoxyethyl halides, bases such as sodium hydroxide or potassium carbonate, and solvents like dimethylformamide or tetrahydrofuran.

Major Products

    Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.

    Reduction: Reduced derivatives with functional groups such as alcohols or amines.

    Substitution: Substituted derivatives with various functional groups depending on the nucleophile used.

Scientific Research Applications

4-(2-phenylmethoxyethyl)azetidin-2-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2-phenylmethoxyethyl)azetidin-2-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. For example, azetidinones are known to inhibit enzymes such as β-lactamases, which are involved in bacterial resistance to antibiotics. The phenylmethoxyethyl group may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The 4-position substituent on the azetidinone ring significantly impacts the compound’s properties. Below is a comparative analysis of key analogs:

Compound Name Substituent Molecular Formula Molecular Weight Key Properties References
4-[2-(Benzyloxy)ethyl]-2-azetidinone 2-(Benzyloxy)ethyl C12H15NO2 205.25 Moderate lipophilicity due to ether linkage; potential for H-bonding via carbonyl group.
4-Benzoyloxy-2-azetidinone Benzoyloxy C10H9NO3 191.18 Higher lipophilicity (ester group); prone to hydrolysis under acidic/basic conditions.
4-Acetoxy-2-azetidinone Acetoxy C5H7NO3 129.12 Lower stability due to facile hydrolysis; increased polarity post-hydrolysis.
4-(3-Chloro-2-(4-dimethylaminophenyl)azetidinone 3-Chloro-4-dimethylaminophenyl C17H16ClN2O2 321.78 Electron-withdrawing Cl and electron-donating NMe2 groups enhance reactivity.

Key Observations :

  • Stability : Ester-linked substituents (e.g., benzoyloxy, acetoxy) are prone to hydrolysis, whereas ether-linked groups (e.g., benzyloxyethyl) offer greater stability under physiological conditions .
  • Electronic Effects: Electron-donating or withdrawing substituents (e.g., Cl, NMe2) modulate the azetidinone ring’s electrophilicity, affecting reactivity in biological systems .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-[2-(Benzyloxy)ethyl]-2-azetidinone, and how can reaction conditions be controlled to improve yield?

  • Methodological Answer : The synthesis typically involves ring-closing strategies or substitution reactions. For example, β-lactam formation via Staudinger reactions or condensation of amines with ketenes can be adapted. Reaction parameters such as temperature (0–5°C for ketene generation), solvent polarity (e.g., dichloromethane or THF), and slow addition of reagents are critical to minimize side products like oligomers. Monitoring via thin-layer chromatography (TLC) or HPLC ensures intermediate purity . Benzyl ether protection of hydroxyl groups (e.g., using benzyl bromide) is often employed to stabilize intermediates, followed by deprotection under hydrogenolysis .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing the azetidinone ring and benzyloxyethyl side chain?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR confirm the azetidinone ring via characteristic carbonyl (δ ~170 ppm in 13^13C) and adjacent proton couplings (e.g., δ 3.5–4.5 ppm for CH2_2 groups near oxygen).
  • X-ray Diffraction : Single-crystal X-ray analysis resolves stereochemistry and ring puckering, critical for verifying β-lactam integrity .
  • FT-IR : Stretching frequencies for the carbonyl (1750–1850 cm1^{-1}) and benzyl ether C-O (1250 cm1^{-1}) confirm functional groups .

Q. How does the stability of this compound vary under acidic, basic, or oxidative conditions?

  • Methodological Answer : The azetidinone ring is prone to hydrolysis under strong acids (e.g., HCl) or bases (e.g., NaOH), leading to ring-opened amides. Stability assays under controlled pH (3–10) and temperature (25–60°C) show degradation rates via HPLC. Benzyl ethers are stable to mild bases but cleaved by H2_2/Pd-C. Oxidizing agents (e.g., H2_2O2_2) may oxidize the ethyl linker, requiring inert atmospheres for storage .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of ring-opening reactions in this compound?

  • Methodological Answer : Ring-opening by nucleophiles (e.g., thiols, amines) follows Baldwin’s rules, favoring attack at the less hindered β-lactam carbon. Density Functional Theory (DFT) calculations predict transition states and charge distribution, validated by kinetic studies (e.g., monitoring reaction rates with varying nucleophiles). For example, mercaptoacetic acid selectively opens the ring at the C3 position to form thiazolidinones .

Q. How can computational modeling resolve discrepancies between experimental and theoretical spectroscopic data?

  • Methodological Answer : Discrepancies in NMR chemical shifts or IR bands arise from solvent effects or conformational flexibility. Molecular dynamics (MD) simulations replicate solvent environments, while gauge-including atomic orbital (GIAO) DFT calculations refine NMR predictions. Comparing computed (e.g., Gaussian) and experimental spectra identifies misassigned peaks or tautomeric forms .

Q. How should researchers address contradictory bioactivity results in studies of azetidinone derivatives?

  • Methodological Answer : Contradictions may stem from impurity profiles or assay conditions. Reproduce studies with rigorously purified batches (≥95% by HPLC) and standardized assays (e.g., fixed cell lines, IC50_{50} protocols). Meta-analyses of structure-activity relationships (SAR) can isolate critical substituents (e.g., benzyloxy vs. phenoxy groups) .

Q. What strategies enable the use of this compound as a building block for complex heterocycles?

  • Methodological Answer : The compound serves as a precursor for fused-ring systems:

  • Thiadiazines : React with hydrazine and CS2_2 under microwave irradiation.
  • Spirocyclic Derivatives : Employ transition-metal catalysis (e.g., Pd-catalyzed C-H activation) to append aromatic rings.
  • Polymerization : Ring-opening polymerization with initiators like DBU yields poly-β-peptoids for material science .

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